LSN2814617
CAS No.:
Cat. No.: VC0533677
Molecular Formula: C18H20FN5O
Molecular Weight: 341.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C18H20FN5O |
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Molecular Weight | 341.4 g/mol |
IUPAC Name | 5-[(7S)-3-tert-butyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole |
Standard InChI | InChI=1S/C18H20FN5O/c1-18(2,3)17-22-21-14-10-12(8-9-24(14)17)16-20-15(23-25-16)11-4-6-13(19)7-5-11/h4-7,12H,8-10H2,1-3H3/t12-/m0/s1 |
Standard InChI Key | NPRJTKMKUYJGAL-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)(C)C1=NN=C2N1CC[C@@H](C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
SMILES | CC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Canonical SMILES | CC(C)(C)C1=NN=C2N1CCC(C2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Appearance | Solid powder |
Introduction
Chemical Properties and Structure
LSN2814617, with the IUPAC name 5-[(7S)-3-tert-butyl-5H,6H,7H,8H- triazolo[4,3-a]pyridin-7-yl]-3-(4-fluorophenyl)-1,2,4-oxadiazole, possesses several notable chemical properties that contribute to its pharmacological profile . The compound is identified by the CAS Registry Number 1313498-17-7 and has a molecular formula of C₁₈H₂₀FN₅O with a molecular weight of 341.38 .
Property | Information |
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Appearance | Solid at room temperature |
Solubility (In Vitro) | May dissolve in DMSO, also try H₂O, Ethanol, or DMF |
Storage Conditions | Powder: -20°C (3 years), 4°C (2 years) |
Storage in Solvent | -80°C (6 months), -20°C (1 month) |
Shipping Condition | Room temperature (stable at ambient temperature for a few days) |
HS Tariff Code | 2934.99.9001 |
LSN2814617 is slightly soluble in ethanol, DMSO, and dimethyl formamide, which is important for preparing stock solutions for experimental purposes .
Pharmacological Profile
LSN2814617 demonstrates potent and selective potentiation of both human and rat mGlu5 receptors, with no detectable intrinsic agonist properties . Its primary mechanism involves positive allosteric modulation of the mGlu5 receptor, enhancing the effect of glutamate binding.
Potency and Selectivity
The compound shows impressive potency as demonstrated by its EC50 values :
Target | EC50 Value |
---|---|
Human mGlu5 | 52 ± 21 nM |
Rat mGlu5 | 42 ± 9 nM |
In receptor binding assays, LSN2814617 effectively displaced the mGlu5 receptor antagonist radioligand [³H]MPEP in vitro, confirming its selective binding to the mGlu5 allosteric site . Following oral administration, the compound reached brain concentrations sufficient to occupy hippocampal mGlu5 receptors, as measured by dose-dependent displacement of intravenously administered MPEPy .
In Vitro Studies
The in vitro profile of LSN2814617 has been extensively characterized across several experimental models.
In Vivo Studies
LSN2814617 demonstrates significant in vivo activity in various animal models, with particularly notable effects on receptor occupancy, locomotor activity, and wakefulness.
Receptor Occupancy and Brain Exposure
Following oral administration at doses ranging from 0.3 to 60 mg/kg, LSN2814617 exhibits :
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Dose-dependent mGlu5 receptor occupancy
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Significant unbound brain exposure
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Effective penetration of the blood-brain barrier
These properties make LSN2814617 particularly suitable for targeting central nervous system conditions, as adequate brain exposure is critical for compounds targeting neuropsychiatric disorders .
Effects on Locomotor Activity
In studies examining the effects on amphetamine-induced hyperactivity in male Lister Hooded rats (180-250 g) :
Dose (mg/kg, oral) | Effect on Amphetamine-Induced Hyperactivity |
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0 (control) | No effect |
2.5 | Significant modulation |
5 | Significant modulation |
10 | Trend-level decrease initially; significant increase in hyperactivity at 75-120 minutes |
The compound was administered orally 60 minutes before amphetamine challenge. While lower doses showed consistent modulation of amphetamine-induced hyperactivity, the highest dose (10 mg/kg) produced a biphasic effect, with an initial trend toward decreased hyperactivity followed by a significant increase in hyperactivity at the end of the test session (75-120 minutes) .
Wake-Promoting Effects
A particularly notable property of LSN2814617 is its robust effect on wakefulness. In adult male Wistar rats (approximately 270 g) :
Dose (mg/kg, oral) | Effect on Wakefulness |
---|---|
0 (control) | No effect |
0.3 | Modest increase in arousal |
1 | Moderate increase in arousal |
3 | Marked increase in arousal (234 ± 16 minutes over 7 hours) |
Both non-rapid eye movement (NREM) and rapid eye movement (REM) sleep showed dose-dependent reductions following LSN2814617 administration. The compound exhibited a distinct pro-vigilant profile, promoting wakefulness without significant rebound hypersomnolence, unlike many other wake-promoting agents . This characteristic makes LSN2814617 potentially valuable for addressing conditions involving excessive daytime sleepiness .
Comparison with Other mGlu5 Positive Allosteric Modulators
LSN2814617 represents one of several mGlu5 PAMs being investigated for their therapeutic potential. When compared to previously described mGlu5 PAMs such as CDPPB and ADX47273, both LSN2814617 and the related compound LSN2463359 showed superior evidence of in vivo target engagement in receptor occupancy assays and EEG disturbance .
The table below compares key properties of several mGlu5 PAMs :
Compound | Potential CNS Disease Applications |
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LSN2814617 | Schizophrenia, Wake-promoting effects |
ADX47273 | Anxiety disorders, Huntington's disease, Schizophrenia, TSC |
VU0360172 | Anxiety disorders, Huntington's disease, Schizophrenia, TSC |
VU29 | Anxiety disorders, Huntington's disease, Schizophrenia, TSC |
LSN2463359 | Anxiety disorders, Huntington's disease, Schizophrenia, TSC |
Future Research Directions
While LSN2814617 shows promising preclinical results, several areas warrant further investigation:
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Long-term safety and tolerability studies
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Potential development of tolerance with chronic administration
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Comparison with approved wake-promoting agents
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Exploration of other potential therapeutic applications beyond schizophrenia and sleep disorders
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Advancement to clinical trials to assess efficacy and safety in human subjects
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